molecular formula C18H18O3 B3025149 3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-31-1

3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B3025149
CAS No.: 898760-31-1
M. Wt: 282.3 g/mol
InChI Key: UICBJXIJYPWAHA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a benzophenone core substituted with a 1,3-dioxolane ring and two methyl groups at the 3 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be introduced by reacting the benzophenone core with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms a cyclic acetal.

    Methylation: The final step involves the methylation of the benzene ring at the 3 and 5 positions. This can be achieved using methyl iodide and a strong base such as potassium tert-butoxide.

Industrial Production Methods

Industrial production of 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers and as a photoinitiator in UV-curable coatings.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The compound can act as a photosensitizer, absorbing UV light and generating reactive oxygen species that can induce cellular damage. This property is exploited in photodynamic therapy for cancer treatment. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound without the 1,3-dioxolane ring and methyl groups.

    4,4’-Dimethylbenzophenone: A similar compound with methyl groups at the 4 and 4’ positions.

    1,3-Dioxolane: The cyclic acetal without the benzophenone core.

Uniqueness

3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both the 1,3-dioxolane ring and the methyl groups, which confer distinct chemical and physical properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-9-13(2)11-16(10-12)17(19)14-3-5-15(6-4-14)18-20-7-8-21-18/h3-6,9-11,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICBJXIJYPWAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645119
Record name (3,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-31-1
Record name (3,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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